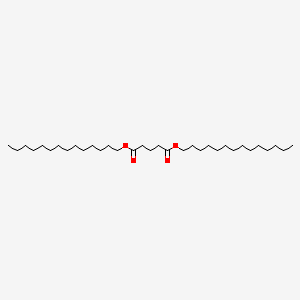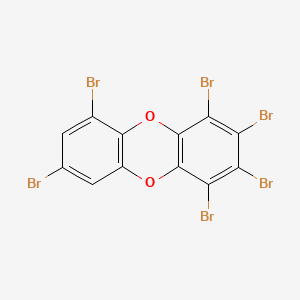
1-Hydroxy-2-dodecen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-dodecen-4-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of a hydroxyl group and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-1-nonene with diketene in the presence of 4-dimethylaminopyridine as a catalyst. The reaction is carried out in anhydrous ether under a nitrogen atmosphere, resulting in the formation of a β-keto ester intermediate. This intermediate is then subjected to a Carroll rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-dodecen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-dodecen-4-one.
Reduction: Formation of 1-hydroxy-2-dodecanone.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-2-dodecen-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-dodecen-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting metabolic pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-Hydroxy-2-dodecyl-4(1H)quinolone: Known for its high affinity inhibition of mitochondrial alternative NADH dehydrogenase.
2-Dodecen-1-yl-succinic anhydride: Used in the synthesis of chiral derivatives and lactones.
Uniqueness: 1-Hydroxy-2-dodecen-4-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
142450-03-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-1-hydroxydodec-2-en-4-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10,13H,2-7,9,11H2,1H3/b10-8+ |
InChI Key |
ITGRJDINKALNQA-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)/C=C/CO |
Canonical SMILES |
CCCCCCCCC(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




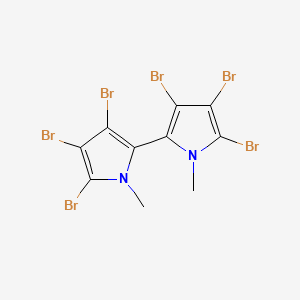
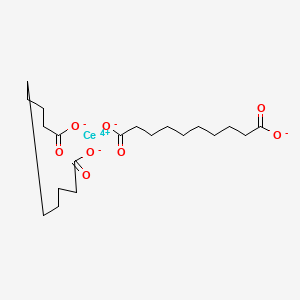

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
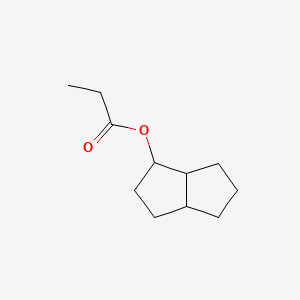

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
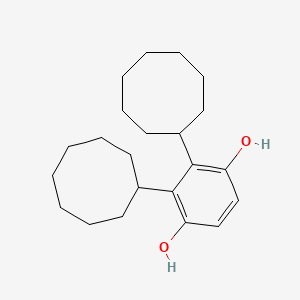
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)

